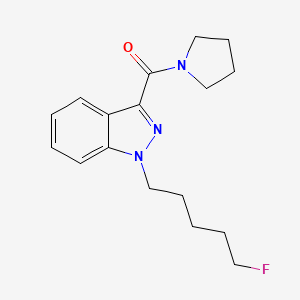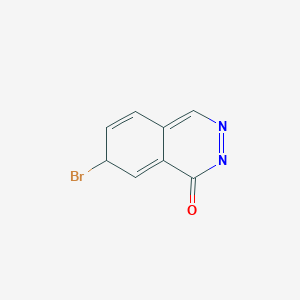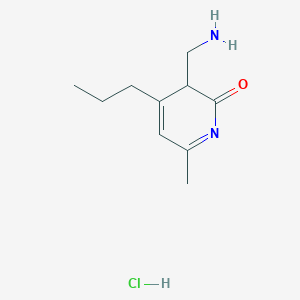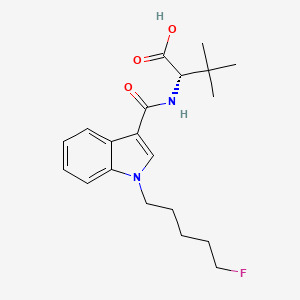
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention in various fields of scientific research. This compound belongs to a class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The unique structure of this compound allows it to interact with cannabinoid receptors in the body, leading to a range of physiological effects.
准备方法
The synthesis of (1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indazole and pyrrolidine derivatives.
Fluorination: The introduction of the fluorine atom into the pentyl chain is a crucial step. This can be achieved using fluorinating agents under controlled conditions.
Coupling Reaction: The indazole and pyrrolidine moieties are then coupled together using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency. This often requires optimization of reaction conditions and the use of specialized equipment.
化学反应分析
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Researchers use this compound to investigate the interaction of synthetic cannabinoids with cannabinoid receptors in the body.
Medicine: Studies are conducted to explore the potential therapeutic effects and adverse effects of synthetic cannabinoids.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products.
作用机制
The mechanism of action of (1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to changes in neurotransmitter release and other physiological processes. The specific molecular targets and pathways involved depend on the receptor subtype and the tissue or organ in which the receptors are located.
相似化合物的比较
(1-(5-fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone can be compared with other synthetic cannabinoids, such as:
(1-pentyl-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone: This compound lacks the fluorine atom in the pentyl chain, which may result in different pharmacological properties.
(1-(5-fluoropentyl)-1H-indazol-3-yl)(morpholin-1-yl)methanone: This compound contains a morpholine ring instead of a pyrrolidine ring, leading to variations in receptor binding and activity.
(1-(5-fluoropentyl)-1H-indazol-3-yl)(piperidin-1-yl)methanone: The presence of a piperidine ring in this compound can alter its interaction with cannabinoid receptors compared to the pyrrolidine analog.
The uniqueness of this compound lies in its specific structural features, such as the fluorinated pentyl chain and the pyrrolidine ring, which contribute to its distinct pharmacological profile.
属性
CAS 编号 |
2365471-48-1 |
|---|---|
分子式 |
C17H22FN3O |
分子量 |
303.37 g/mol |
IUPAC 名称 |
[1-(5-fluoropentyl)indazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H22FN3O/c18-10-4-1-5-13-21-15-9-3-2-8-14(15)16(19-21)17(22)20-11-6-7-12-20/h2-3,8-9H,1,4-7,10-13H2 |
InChI 键 |
GSCLIRQNUBFUJA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)

![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)




![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
